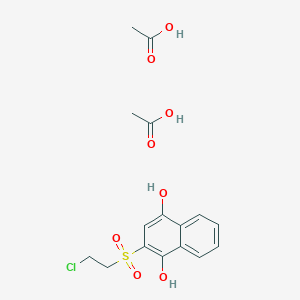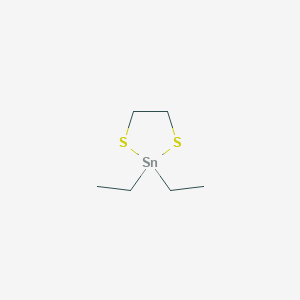
2,2-Diethyl-1,3,2-dithiastannolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-1,3,2-dithiastannolane is an organotin compound characterized by the presence of tin (Sn) bonded to sulfur (S) and carbon © atoms. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1,3,2-dithiastannolane typically involves the reaction of diethyl tin dichloride with sodium sulfide or other sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
(C2H5)2SnCl2+Na2S→(C2H5)2SnS2+2NaCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 2,2-Diethyl-1,3,2-dithiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
2,2-Diethyl-1,3,2-dithiastannolane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between tin-containing compounds and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that benefit from its chemical stability and reactivity.
作用机制
The mechanism by which 2,2-Diethyl-1,3,2-dithiastannolane exerts its effects involves interactions with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and stability. The sulfur atoms play a crucial role in the compound’s ability to undergo redox reactions and form stable complexes with metals and other elements.
相似化合物的比较
- 2,2-Dimethyl-1,3,2-dithiastannolane
- 2,2-Diethyl-1,3-dithiolane
- 2,2-Diethyl-1,3-dioxolane
Comparison: Compared to similar compounds, 2,2-Diethyl-1,3,2-dithiastannolane is unique due to the presence of tin, which imparts distinct chemical properties. For instance, the tin-sulfur bonds confer higher stability and reactivity compared to carbon-sulfur bonds in similar compounds. Additionally, the diethyl groups enhance the compound’s solubility and facilitate its use in various organic reactions.
属性
CAS 编号 |
38468-25-6 |
|---|---|
分子式 |
C6H14S2Sn |
分子量 |
269.0 g/mol |
IUPAC 名称 |
2,2-diethyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/C2H6S2.2C2H5.Sn/c3-1-2-4;2*1-2;/h3-4H,1-2H2;2*1H2,2H3;/q;;;+2/p-2 |
InChI 键 |
HHRRISGFSNZHJW-UHFFFAOYSA-L |
规范 SMILES |
CC[Sn]1(SCCS1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
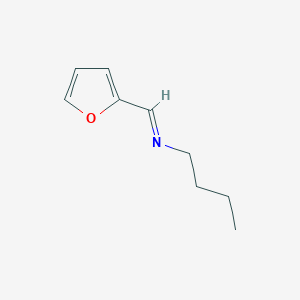

![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
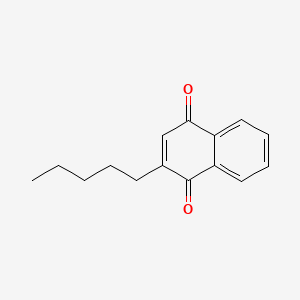
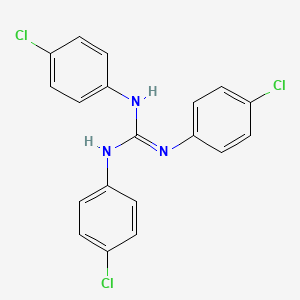

![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)

